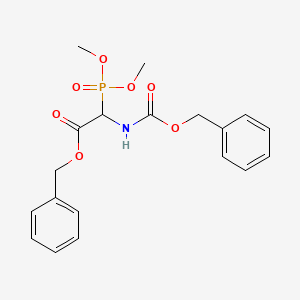

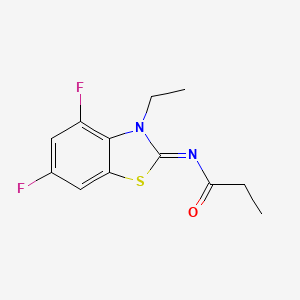

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Diethylsulfamoyl)-2-hydroxyquinoline-4-carboxylic acid (DHCQ) is a quinoline derivative that has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and inflammation.

Scientific Research Applications

Photolabile Protecting Groups

The synthesis and photochemistry of brominated hydroxyquinoline, a photolabile protecting group for carboxylic acids, demonstrates potential applications in protecting sensitive biological molecules. This group shows greater efficiency and sensitivity to photolysis, including multiphoton-induced photolysis, than other photolabile groups, making it suitable for in vivo applications due to its increased solubility and low fluorescence, which are advantageous for caging biological messengers (Fedoryak & Dore, 2002).

Antimalarial Activity

Certain aromatic chelators, including hydroxyquinoline derivatives, have shown significant antimalarial effects in vitro. Their activity is attributed to their ability to inhibit metalloprotein oxidases and to chelate with favorable lipid/water partition coefficients. This suggests a potential for these compounds, including hydroxyquinoline derivatives, in developing new antimalarial treatments (Scheibel & Adler, 1980).

Opioid Receptor Ligands

Hydroxyquinoline derivatives, such as 6-hydroxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, have been identified as rigid mimics for tyrosine in opioid ligands. This implies their potential application in the design and development of new opioid receptor ligands with significant binding to mu and delta opioid receptors, offering insights into opioid receptor interactions and therapeutic applications (Sperlinga et al., 2005).

Photofading Protection in Recording Systems

Metal carboxylates derived from hydroxyquinoline-2-carboxylic acid and its derivatives have been explored for their potential to protect colorants in information recording systems against photofading. Nickel or zinc salts of these carboxylic acids have been suggested as effective stabilizers for the photofading of indicator dyes, indicating their utility in enhancing the durability and stability of color materials in various recording systems (Oda, 1998).

properties

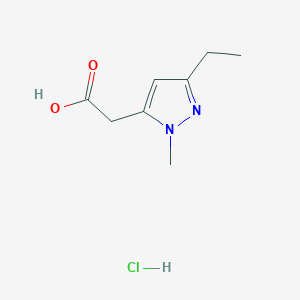

IUPAC Name |

6-(diethylsulfamoyl)-2-oxo-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S/c1-3-16(4-2)22(20,21)9-5-6-12-10(7-9)11(14(18)19)8-13(17)15-12/h5-8H,3-4H2,1-2H3,(H,15,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCXXWQTSCMBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxybenzyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2558534.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2558541.png)

![3,5-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2558543.png)

![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride](/img/structure/B2558545.png)

![2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2558552.png)